5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
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Overview
Description
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a synthetic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 2-bromoethylamine.
N-Alkylation: The 5-fluoroindole undergoes N-alkylation with 2-bromoethylamine under basic conditions to form the intermediate 5-fluoro-2-methyl-3-(2-bromoethyl)-1H-indole.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A simpler analog with similar structural features but lacking the pyrrolidine moiety.
2-Methylindole: Another analog with a methyl group at the 2-position but without the fluorine and pyrrolidine groups.
3-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole: Similar structure but without the fluorine substitution.
Uniqueness
5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is unique due to the combination of fluorine, methyl, and pyrrolidine groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C15H19FN2 |
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Molecular Weight |
246.32 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H19FN2/c1-11-13(6-9-18-7-2-3-8-18)14-10-12(16)4-5-15(14)17-11/h4-5,10,17H,2-3,6-9H2,1H3 |
InChI Key |
NODOPLFSLMMAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCCC3 |
Origin of Product |
United States |
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